tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate

Overview

Description

“tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate” is a chemical compound used in palladium-catalyzed synthesis of N-Boc-protected anilines . It has been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .

Synthesis Analysis

The synthesis of “tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate” involves palladium-catalyzed cross-coupling reaction with various aryl (Het) halides with Cs2CO3 as base in 1,4-dioxane (solvent) .

Molecular Structure Analysis

The molecule contains a total of 37 bonds. There are 15 non-H bond(s), 1 multiple bond(s), 3 rotatable bond(s), 1 double bond(s), 1 six-membered ring(s), 1 (thio-) carbamate(s) (aliphatic), and 1 primary amine(s) (aliphatic) .

Chemical Reactions Analysis

The tert-butyl group attached to a large protein or complex can be observed with high sensitivity if the group retains high mobility . This strategy has been explored to analyze presynaptic complexes involved in neurotransmitter release .

Physical And Chemical Properties Analysis

The molecular weight of “tert-Butyl ((1R,3S)-3-aminocyclohexyl)carbamate” is 214.30 g/mol . It has a storage temperature of room temperature and is a solid in physical form .

Scientific Research Applications

Enantioselective Synthesis of Carbocyclic Analogues

Tert-butyl ((1R,3S)-3-aminocyclopentyl)carbamate is crucial in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. This synthesis is particularly significant due to the compound's role as an intermediate, which aligns with the substitution of the cyclopentane ring found in β-2-deoxyribosylamine (Ober, Marsch, Harms, & Carell, 2004).

Preparation of Factor Xa Inhibitors

The compound serves as a key intermediate in the stereoselective synthesis of various stereoisomers used in the preparation of Factor Xa inhibitors. This stereoselective route starts from simple 3-cyclohexene-1-carboxylic acid, demonstrating its versatility in medicinal chemistry (Wang, Ma, Reddy, & Hu, 2017).

Synthesis of tert-butyl Carbamate

The compound is synthesized through a Curtius rearrangement process. The procedure involves the formation of an acyl azide intermediate, which is then rearranged in the presence of specific catalysts to produce the tert-butyl carbamate. This method is compatible with various substrates, including malonate derivatives, highlighting its applicability in synthesizing protected amino acids (Lebel & Leogane, 2005).

Intermediate in Biologically Active Compounds

The compound is an important intermediate in the synthesis of biologically active compounds like omisertinib (AZD9291). The synthesis involves a series of steps, including acylation, nucleophilic substitution, and reduction, demonstrating its role in complex synthetic pathways (Zhao, Guo, Lan, & Xu, 2017).

properties

IUPAC Name |

tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-5-4-7(11)6-8/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGBVMVTUWHCOHX-JGVFFNPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80666921 | |

| Record name | tert-Butyl [(1R,3S)-3-aminocyclopentyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80666921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate | |

CAS RN |

774212-81-6 | |

| Record name | tert-Butyl [(1R,3S)-3-aminocyclopentyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80666921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

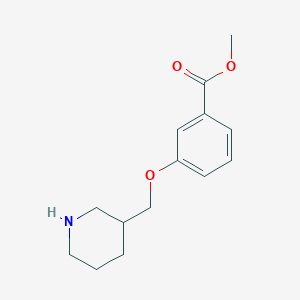

![Methyl 2-[4-(3-piperidinylmethoxy)phenyl]acetate](/img/structure/B1388764.png)

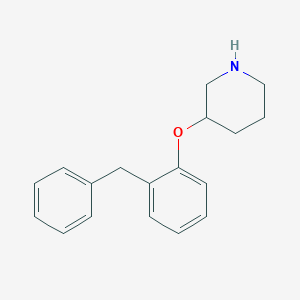

![3-([1,1'-Biphenyl]-2-yloxy)piperidine](/img/structure/B1388765.png)

![(2S,4S)-1-(Tert-butoxycarbonyl)-4-[4-(sec-butyl)-phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1388774.png)

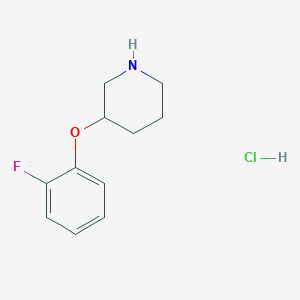

![3-[4-(tert-Butyl)phenoxy]piperidine](/img/structure/B1388780.png)

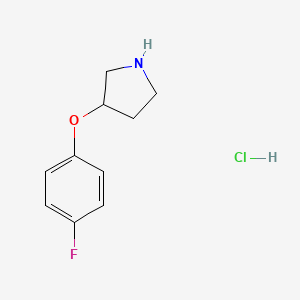

![3-[(3-Chlorobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1388781.png)